

Comprehensive Spectral Analysis Guide: 2-Amino-1-cyclohexylethan-1-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Amino-1-cyclohexylethan-1-ol

CAS No.: 57230-08-7

Cat. No.: B3145364

[Get Quote](#)

Technical Whitepaper for Drug Development & Analytical Chemistry

Executive Summary & Chemical Identity[1]

This guide provides a rigorous framework for the spectral characterization of **2-Amino-1-cyclohexylethan-1-ol** (C

H
NO).[1] As a chiral amino alcohol, this molecule serves as a critical scaffold in the synthesis of adrenergic

-blockers, sphingosine analogs, and chiral auxiliaries.[1]

Accurate analysis requires navigating specific structural challenges: the diastereotopic nature of the methylene protons adjacent to the amine, the conformational flexibility of the cyclohexane ring, and the dominant fragmentation pathways in mass spectrometry.

Chemical Profile

Property	Detail
IUPAC Name	2-Amino-1-cyclohexylethan-1-ol
Molecular Formula	C H NO
Molecular Weight	143.23 g/mol
Stereochemistry	Contains 1 Chiral Center (C1).[1] Enantiomers: () and ().[1]
Key Structural Features	Cyclohexyl ring (lipophilic), Hydroxyl group (H-bond donor/acceptor), Primary Amine (basic).[1]

Mass Spectrometry (MS) Analysis[1][2][3][4]

Ionization & Fragmentation Logic

In Electron Ionization (EI) at 70 eV, amino alcohols exhibit distinct fragmentation patterns driven by

-cleavage. The molecular ion (, m/z 143) is typically weak or absent due to the stability of the fragment ions.

Primary Fragmentation Pathway (

-Cleavage)

The nitrogen atom's lone pair stabilizes the radical cation, driving cleavage at the C-C bond adjacent to the amine.

- Dominant Fragment (m/z 30): Cleavage of the C1-C2 bond yields the iminium ion (). This is the base peak in most primary amine spectra.

- Secondary Fragment (m/z 60): Cleavage between the cyclohexyl ring and C1 yields the hydroxy-iminium ion (

).[1]

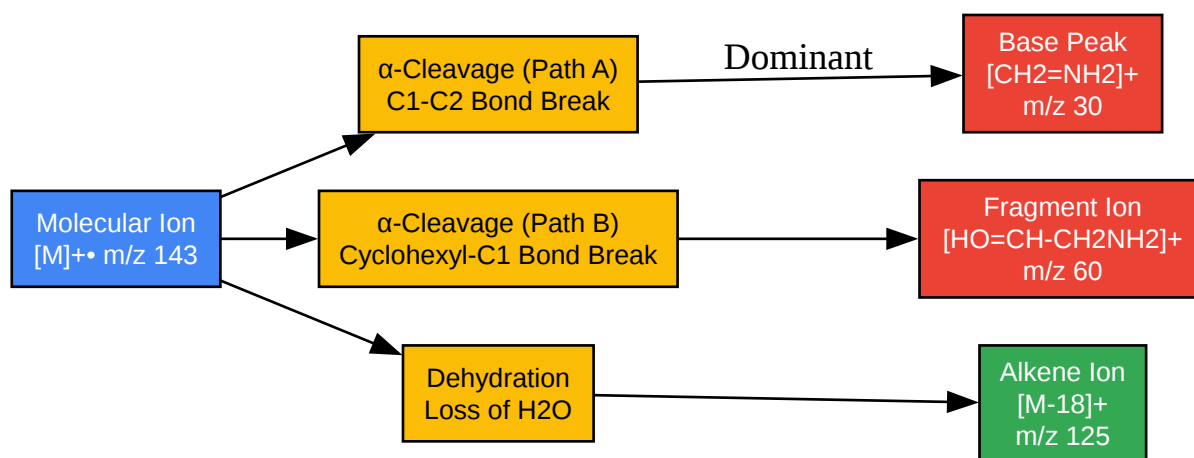
Secondary Pathway (Dehydration)[1]

- m/z 125 (

): Loss of water is common in alcohols, often followed by alkene fragmentation.[1]

Fragmentation Workflow Diagram

The following diagram illustrates the mechanistic pathways for the generation of key diagnostic ions.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic fragmentation pathways for **2-Amino-1-cyclohexylethan-1-ol** under EI conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6][7][8] Experimental Protocol

- Solvent: CDCl₃

is standard. Use DMSO-d

if resolution of OH/NH protons is required or to prevent aggregation.[1]

- Reference: TMS (0.00 ppm).
- Sample Prep: 10-15 mg in 0.6 mL solvent. Filter to remove suspended solids that broaden lines.

H NMR Analysis (400 MHz)

The most critical aspect of the

H spectrum is the diastereotopicity of the C2 protons (

). Because C1 is a chiral center, the two protons on C2 are chemically non-equivalent and will split each other.

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Cyclohexyl	0.9 – 1.8	Multiplet	11H	Complex overlapping envelope.[1] Equatorial protons are generally downfield of axial.
-NH , -OH	1.5 – 2.5	Broad Singlet	3H	Variable.[1] Shifts downfield with concentration (H-bonding). Disappears with D O shake.
H-2a	2.6 – 2.7	dd	1H	Diastereotopic proton A. Couples to H-2b (geminal) and H-1 (vicinal).[1]
H-2b	2.8 – 3.0	dd	1H	Diastereotopic proton B. Distinct shift from H-2a.
H-1	3.3 – 3.5	ddd	1H	Methine proton. [1] Deshielded by Oxygen. Splits into a doublet of doublets of doublets (coupling to H-

2a, H-2b, and
Cyclohexyl-H1).

[1]

C NMR Analysis (100 MHz)

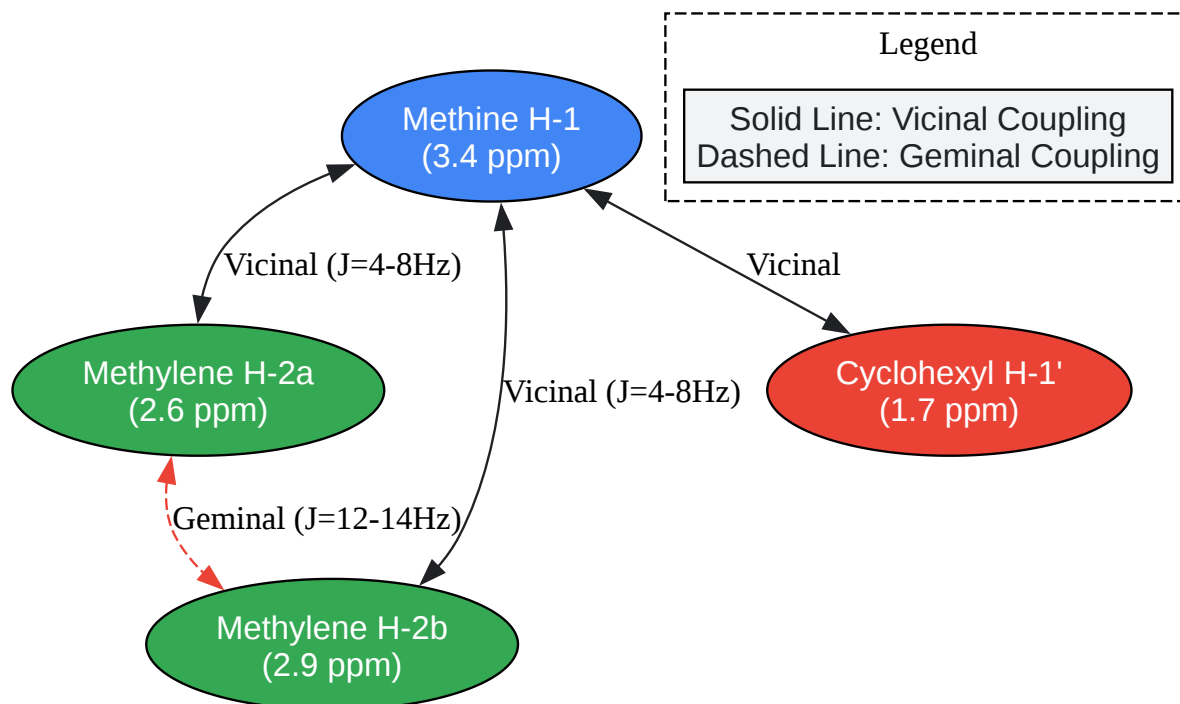
The

C spectrum confirms the carbon skeleton. The cyclohexyl ring usually shows 4 distinct signals due to symmetry (C1', C2'/C6', C3'/C5', C4'), but steric bulk may break this symmetry.

Carbon	Shift (, ppm)	Type	Notes
C-2	45.0 – 48.0	CH	Attached to Nitrogen (shielded relative to O-bound).[1]
C-1	74.0 – 76.0	CH	Attached to Oxygen (deshielded).[1] Chiral center.
C-1' (Ring)	40.0 – 42.0	CH	Methine connecting ring to chain.[1]
Ring CH	26.0 – 30.0	CH	Cluster of signals for C2'-C6'. [1]

Connectivity Logic (2D NMR)

To validate the structure, establish the spin system using COSY (Correlation Spectroscopy).



[Click to download full resolution via product page](#)

Figure 2: COSY correlation network establishing the connectivity of the ethyl side chain.

Infrared (IR) Spectroscopy[2]

IR is primarily used here for functional group confirmation. The key feature is the "double-hump" or broad band in the high-energy region.[1]

- 3300 – 3400 cm

: Broad O-H stretch overlapping with N-H stretches.[1] Primary amines often show two weak spikes (symmetric/asymmetric) atop the broad O-H band.

- 2850 – 2925 cm

: Strong C-H stretching (sp

) characteristic of the cyclohexane ring.[1]

- 1580 – 1650 cm
: N-H bending (scissoring).[1]
- 1050 – 1100 cm
: C-O stretch (secondary alcohol).

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. Common impurities arise from the synthetic route (often reduction of cyanohydrins or amino acids).

- Starting Material Carryover: Look for C
N stretch (~2250 cm
) if synthesized from a cyanohydrin.[1]
- Over-Reduction: Formation of ethylcyclohexane (loss of heteroatoms). Check for loss of signals at 3.4 ppm and 2.6 ppm in NMR.
- Regioisomers: If synthesized via ring opening of epoxides, ensure the amine is at the terminal position. HSQC (Heteronuclear Single Quantum Coherence) can distinguish between primary (-CH
-NH
) and secondary (-CH(R)-NH
) carbons.[1]

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fragmentation mechanisms and NMR shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).

- National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [[Link](#)] (Reference for fragmentation patterns of amino alcohols).[1]
- SDBS. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [[Link](#)] (Verified spectral data for cyclohexyl derivatives).[1]
- Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanism of alpha-cleavage in amines/alcohols).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. prepchem.com](https://www.prepchem.com) [[prepchem.com](https://www.prepchem.com)]
- To cite this document: BenchChem. [Comprehensive Spectral Analysis Guide: 2-Amino-1-cyclohexylethan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3145364/docs#comprehensive-spectral-analysis-guide-2-amino-1-cyclohexylethan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)